3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan
Description
Properties
IUPAC Name |
3-methyl-3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-7-13-12-6-10-4-2-3-9(10)5-11(8)12/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWKHGHCSBQTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C=C3CCCC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan typically involves cyclization reactions. One common method includes the use of starting materials such as 1,1,2,3,3-pentamethyl-5-(2-methylallyl)-1,2,3,5,6,7-hexahydro-4H-inden-4-one. This compound undergoes cyclization in the presence of specific catalysts and under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Scientific Research Applications
Chemical Synthesis
Organic Synthesis:
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its structural features allow for diverse reactivity patterns, making it a valuable building block in organic chemistry.
Synthesis Methods:
Several synthetic routes have been developed for producing 3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan. These methods often involve cyclization reactions and functional group transformations that leverage its unique bicyclic structure.
Medicinal Chemistry
Biological Activity:
Preliminary studies indicate that this compound may interact with biological targets such as melatonin receptors. This interaction suggests potential applications in pharmacology, particularly in the development of sleep aids or treatments for circadian rhythm disorders.
Case Study: Melatonin Receptor Interaction
Research has shown that compounds structurally similar to this compound exhibit significant binding affinity to melatonin receptors. This property is crucial for designing new therapeutic agents targeting sleep disorders.
| Compound Name | Binding Affinity | Biological Activity |
|---|---|---|
| This compound | Unknown | Potential melatonin receptor agonist |
| Ramelteon | High | Approved for insomnia treatment |
Potential Applications in Drug Development
Drug Design:
The unique structural features of this compound make it a candidate for further exploration in drug design. Its ability to mimic naturally occurring compounds can be harnessed to create new pharmacological agents.
Research Insights:
Studies have indicated that modifications to the methyl and tetrahydro groups can significantly alter the compound's biological activity. This insight is critical for medicinal chemists aiming to optimize drug candidates based on this framework.
Conclusion and Future Directions
The applications of this compound are diverse and promising. Its role as an intermediate in organic synthesis and its potential biological activities highlight its importance in both academic research and pharmaceutical development. Future research should focus on elucidating its mechanisms of action and optimizing its properties for therapeutic use.
Mechanism of Action
The mechanism by which 3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of analogs:
Key Observations:
- Substituent Effects : The methyl group in the target compound enhances hydrophobicity, which may improve blood-brain barrier penetration compared to polar groups like sulfonamides . Brominated derivatives (e.g., 4-bromo analog) serve as intermediates for further functionalization via cross-coupling reactions .
Physicochemical Properties
| Property | This compound | 6,7-Dihydro-2H-indeno[5,6-b]furan-3(5H)-one | N-((3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-8-yl)carbamoyl)furan-2-sulfonamide |
|---|---|---|---|
| Molecular Weight | ~174.25 (estimated) | 174.20 | ~387.37 |
| Solubility | Low (hydrophobic methyl group) | Moderate (ketone enhances polarity) | Low (sulfonamide may improve aqueous solubility) |
| Stability | Stable under inert conditions | Sensitive to oxidation (ketone) | Stable in dry, cool storage |
Notes:
Biological Activity
3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan is a heterocyclic compound characterized by its unique fused ring system that combines indene and furan structures. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₄O
- Molecular Weight : 174.24 g/mol
- Structure : The compound features a fused bicyclic structure, which is significant for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial, antifibrotic, and potential anticancer properties. The following sections detail specific studies and findings related to its biological activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound:
-
Study on Antibacterial Effects :
In vitro tests demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.3 to 8.5 µM against strains such as Escherichia coli and Staphylococcus aureus . -
Mechanism of Action :
The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways . The structure–activity relationship (SAR) indicates that modifications in substituents can enhance or diminish antibacterial efficacy.
Antifibrotic Activity
Recent research has explored the potential of this compound as an antifibrotic agent:
-
Inhibition of Liver Fibrosis :
Compounds derived from this compound were tested for their ability to inhibit the activation of human hepatic stellate cells (LX2). At a concentration of 10 μM, these compounds significantly reduced cell activation linked to liver fibrosis . -
Impact on Hepatitis C Virus (HCV) :
Further investigations revealed that derivatives of this compound could reduce the expression of HCV NS3 and NS5A proteins in HCV-infected cells. This suggests a dual role in both fibrosis management and antiviral activity .
Case Study 1: Antimicrobial Screening
A comprehensive screening was conducted on various derivatives of this compound for their antimicrobial properties using the agar-well diffusion method. The results indicated promising activity against multiple bacterial strains with varying MIC values depending on the structural modifications made .
Case Study 2: Antifibrotic Mechanism Exploration
In a controlled study examining the antifibrotic effects of this compound on LX2 cells, it was observed that treatment led to a decrease in collagen synthesis markers. This suggests potential therapeutic applications in treating liver fibrosis .
Research Findings Summary Table
| Activity Type | Effect | Tested Concentration | MIC Values |
|---|---|---|---|
| Antimicrobial | Significant antibacterial activity | Varies | 0.3 - 8.5 µM |
| Antifibrotic | Inhibition of LX2 cell activation | 10 μM | Not applicable |
| Antiviral | Reduction of HCV protein expression | Not specified | Not applicable |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step sequences starting with indene or related bicyclic precursors. For example, cyclization reactions using acid catalysts (e.g., H₂SO₄ or polyphosphoric acid) can form the furan ring. Optimization includes adjusting solvent polarity, temperature (e.g., 80–120°C), and catalyst loading to improve yields. Parallel purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Refer to analogous indeno-furan syntheses for troubleshooting side reactions like over-oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for distinct signals from the methyl group (δ ~1.2–1.5 ppm in ¹H; δ ~20–25 ppm in ¹³C) and furan oxygen proximity effects (deshielded protons at δ ~6.5–7.5 ppm).
- IR Spectroscopy : Key stretches include C-O-C (furan) at ~1250–1050 cm⁻¹ and C-H bending modes for the methyl group (~1375 cm⁻¹). Compare with NIST reference data for validation .
- Mass Spectrometry : Expect a molecular ion peak at m/z corresponding to C₁₂H₁₄O, with fragmentation patterns indicating loss of methyl or furan moieties.
Q. What separation technologies are effective for purifying this compound from complex reaction mixtures?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) or centrifugal partition chromatography (CPC) can isolate the target molecule from byproducts. Simulate solvent systems (e.g., heptane/ethanol/water) using COMSOL Multiphysics to predict partition coefficients and optimize flow rates .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity or interactions in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density in the furan ring to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (using GROMACS) model solvation effects or binding affinities with enzymes. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .
Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Batch Analysis : Compare multiple synthetic batches via HPLC to rule out purity discrepancies.
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data, highlighting variables like incubation time or temperature .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Isotopic Labeling : Incorporate ¹³C at the methyl group to track metabolic fate via LC-MS.
- Knockout Models : Use CRISPR-Cas9 to silence putative target genes (e.g., cytochrome P450 enzymes) and observe phenotypic changes.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with suspected protein targets .
Q. What theoretical frameworks guide the study of this compound’s physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Apply Hansen Solubility Parameters (HSP) to predict solubility in mixed solvents. For stability, use Transition State Theory (TST) to model degradation pathways under varying pH/temperature. Link to conceptual frameworks like QSPR (Quantitative Structure-Property Relationship) for predictive modeling .
Methodological Integration Questions
Q. How can AI-driven automation improve the synthesis and analysis of this compound?
- Methodological Answer : Implement AI platforms (e.g., IBM RXN) to predict optimal reaction pathways. Pair with robotic liquid handlers for high-throughput screening of catalysts. Use machine learning (e.g., random forest algorithms) to correlate spectral data with purity metrics .
Q. What hybrid methodologies (qualitative + quantitative) are suited for studying its environmental or toxicological impacts?
- Methodological Answer : Combine LC-MS/MS quantification with ethnographic surveys (e.g., stakeholder interviews) to assess ecological exposure pathways. Apply the Quadripolar Model to integrate theoretical, epistemological, morphological, and technical poles in study design .
Data Presentation
Table 1 : Key Spectral Reference Data for this compound
| Technique | Key Signals | Reference Source |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.3 (s, 3H, CH₃), δ 6.7 (m, 2H, furan) | |
| IR (KBr) | 1245 cm⁻¹ (C-O-C), 1372 cm⁻¹ (CH₃) | |
| MS (EI) | m/z 174 (M⁺), 159 (M⁺–CH₃) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
